molecular formula C21H18FN5OS B2924193 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 898371-84-1

2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2924193
CAS No.: 898371-84-1
M. Wt: 407.47
InChI Key: ZIZAFABSQKUAMY-UHFFFAOYSA-N
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Description

2-((4-(1H-Pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic small molecule based on a 1,2,4-triazole core, a scaffold recognized for its diverse biological activities. This compound is of significant interest in early-stage anticancer drug discovery, particularly as a potential inhibitor of tubulin polymerization. Tubulin is a critical structural protein in cell division, making it a valuable target for disrupting the growth of proliferating cancer cells . Compounds with closely related structures, featuring the 2-((4H-1,2,4-triazol-3-yl)thio)acetamide backbone, have demonstrated potent antiproliferative effects against various human cancer cell lines in scientific studies . The proposed mechanism of action for such molecules involves binding to the colchicine site on tubulin, preventing the assembly of functional microtubules. This disruption leads to cell cycle arrest and the induction of apoptosis, or programmed cell death . The apoptotic pathway is often triggered through the activation of key executioner enzymes, caspases-3 and -9, and a down-regulation of the anti-apoptotic protein Bcl-2 . The structural elements of this compound—including the 1,2,4-triazole ring, the thioether linker, and the fluorophenyl acetamide group—are designed to optimize interactions with this biological target. This product is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-15-5-4-6-16(13-15)20-24-25-21(27(20)26-11-2-3-12-26)29-14-19(28)23-18-9-7-17(22)8-10-18/h2-13H,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZAFABSQKUAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrrole ring, a triazole moiety, and a thioether linkage. Its synthesis typically involves the following steps:

  • Formation of the Pyrrole and Triazole Rings : The pyrrole can be synthesized using the Paal-Knorr synthesis method. The triazole ring is formed through cyclization reactions involving thiosemicarbazides.
  • Thioether Formation : The thioether bond is created by reacting the triazole derivative with an appropriate thiol.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have demonstrated that similar compounds can effectively inhibit bacterial growth and show antifungal activity comparable to established drugs like bifonazole .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This property suggests potential applications in treating neurological disorders.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

  • Enzyme Binding : By occupying the active site of enzymes like AChE, it prevents substrate access and modulates enzymatic activity.
  • Receptor Interaction : The compound may also interact with various receptors, influencing cellular signaling pathways critical in cancer progression and microbial resistance.

Case Studies and Research Findings

StudyFindings
Demonstrated anticancer activity against HCT-116 and T47D cell lines with IC50 values of 6.2 μM and 43.4 μM respectively.
Showed promising herbicidal activity through inhibition of phytoene desaturase (PDS), suggesting potential agricultural applications.
Evaluated as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHase), indicating broader therapeutic implications.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents on Triazole Core Acetamide-Linked Aryl Group Key Structural Variations References
Target Compound 4-(1H-pyrrol-1-yl), 5-(m-tolyl) 4-fluorophenyl Unique combination of pyrrole and m-tolyl
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(3-pyridinyl) 4-ethylphenyl Pyridine ring instead of pyrrole
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(2-pyridinyl) 4-butylphenyl Longer alkyl chain on aryl group
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 4-phenyl, 5-(3-fluorobenzylthio) Pyridine at position 3 Fluorobenzylthio substitution
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 566188-43-0) 4-ethyl, 5-(thiophen-2-yl) 4-chloro-3-(trifluoromethyl)phenyl Thiophene and trifluoromethyl groups
2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide 4-(1H-pyrrol-1-yl), 5-(3-methoxyphenyl) 4-methylbenzyl Methoxy vs. methyl on phenyl

Physicochemical Properties

  • Melting Points : Analogs such as 5q (146–148°C) and 5n (199–202°C) exhibit higher melting points compared to pyrrole-containing derivatives (e.g., 140–144°C for 5p ), likely due to differences in hydrogen bonding and crystallinity .
  • Molecular Weight : The target compound (estimated MW ~450–460 g/mol) is comparable to analogs like 5r (C23H23N5O2S; MW 433.5) and CAS 566188-43-0 (C22H20ClN5O2S; MW 453.9), suggesting similar pharmacokinetic profiles .

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to 5m–5r , involving cyclocondensation of thiosemicarbazides and subsequent functionalization .
  • Thermodynamic Stability : Morpholinium salts of triazole-thioacetamides (e.g., ) exhibit temperature-dependent retention in hydrophilic chromatography, suggesting that the target compound’s fluorophenyl group may enhance hydrophobicity .
  • Structural Insights : X-ray crystallography of analogs (e.g., 5m ) confirms planar triazole cores, with substituents influencing packing and intermolecular interactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how is its purity validated?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of substituted hydrazines with carbonyl derivatives to form the 1,2,4-triazole core.
  • Step 2 : Thiolation at the triazole C3 position using Lawesson’s reagent or phosphorus pentasulfide.
  • Step 3 : Acetamide coupling via nucleophilic substitution with 4-fluoroaniline derivatives. Characterization : Use ¹H/¹³C-NMR to confirm substituent positions, LC-MS for molecular weight validation, and elemental analysis (C, H, N, S) to verify purity (>95%) .

Q. What analytical techniques are critical for structural confirmation?

  • Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles and crystallographic packing (e.g., mean C–C bond deviation: 0.004 Å) .
  • ¹H-NMR : Key signals include pyrrole protons (δ 6.2–6.8 ppm), triazole C-H (δ 8.1–8.3 ppm), and acetamide NH (δ 10.2–10.5 ppm).
  • FT-IR : Confirm thiol (-SH) absence (post-alkylation) and acetamide C=O stretch (~1680 cm⁻¹) .

Q. What safety protocols are essential during handling?

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent thiol oxidation.
  • Handling : Use PPE (gloves, goggles), fume hoods, and adhere to hazard codes (e.g., P210: avoid ignition sources; P201: pre-read safety guidelines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiolation steps.
  • Catalysts : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
  • Computational guidance : Employ density functional theory (DFT) to model transition states and predict optimal temperatures/pH .

Q. How to address contradictions in reported biological activity data?

  • Case study : If in silico docking predicts kinase inhibition (e.g., binding energy: −9.2 kcal/mol) but in vitro assays show low potency (IC₅₀ > 10 µM):
  • Validate assay conditions (e.g., buffer pH, ATP concentration).
  • Perform isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What computational strategies predict pharmacokinetic properties?

  • ADME profiling : Use SwissADME to calculate logP (lipophilicity: ~3.2), topological polar surface area (TPSA: ~90 Ų), and CYP450 inhibition risks.
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., RMSD < 2.0 Å over 100 ns) .

Q. How to design derivatives with enhanced metabolic stability?

  • Structural modifications :
  • Replace the 4-fluorophenyl group with a trifluoromethylpyridine to reduce oxidative metabolism.
  • Introduce methyl groups at the triazole C5 position to sterically hinder CYP3A4-mediated degradation.
    • Validation : Microsomal stability assays (e.g., rat liver microsomes, t₁/₂ > 60 min) .

Q. What challenges arise in characterizing thiol reactivity?

  • Oxidation : Thiols form disulfides; use antioxidants (e.g., TCEP) during synthesis.
  • Analytical interference : Mask thiols with iodoacetamide derivatives before LC-MS analysis.
  • Competing reactions : Alkylation at sulfur vs. nitrogen requires strict stoichiometric control .

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